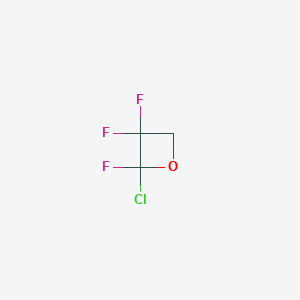
2-Chloro-2,3,3-trifluorooxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,3,3-trifluorooxetane is an organofluorine compound characterized by the presence of a four-membered oxetane ring with chlorine and trifluoromethyl substituents
Preparation Methods
The synthesis of 2-Chloro-2,3,3-trifluorooxetane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3,3-trifluoro-2-chloropropene with an oxidizing agent to form the oxetane ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-2,3,3-trifluorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-2,3,3-trifluorooxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-2,3,3-trifluorooxetane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the oxetane ring can influence its reactivity and stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-Chloro-2,3,3-trifluorooxetane can be compared with other similar compounds, such as:
2,2,3,3-Tetrafluorooxetane: Lacks the chlorine substituent, leading to different reactivity and applications.
2-Chloro-3,3,3-trifluoropropene: A precursor in the synthesis of the oxetane compound, with different chemical properties.
2,3,3-Trifluorooxetane:
Properties
CAS No. |
114639-13-3 |
|---|---|
Molecular Formula |
C3H2ClF3O |
Molecular Weight |
146.49 g/mol |
IUPAC Name |
2-chloro-2,3,3-trifluorooxetane |
InChI |
InChI=1S/C3H2ClF3O/c4-3(7)2(5,6)1-8-3/h1H2 |
InChI Key |
PPFWFOBKSBKKKY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(O1)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)


![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)




![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)

![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)
